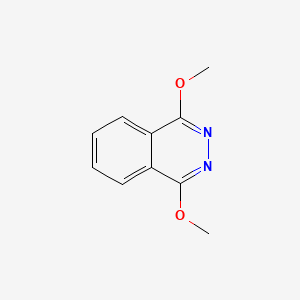

1,4-Dimethoxyphthalazine

Description

BenchChem offers high-quality 1,4-Dimethoxyphthalazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Dimethoxyphthalazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,4-dimethoxyphthalazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-13-9-7-5-3-4-6-8(7)10(14-2)12-11-9/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHZOHQFFKAOCSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN=C(C2=CC=CC=C21)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40345528 | |

| Record name | 1,4-Dimethoxyphthalazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40345528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57315-37-4 | |

| Record name | 1,4-Dimethoxyphthalazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40345528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Preamble: Navigating the Uncharted Solubility Landscape of 1,4-Dimethoxyphthalazine

An In-Depth Technical Guide to the Solubility of 1,4-Dimethoxyphthalazine in Organic Solvents

For the Attention of Researchers, Scientists, and Drug Development Professionals

The phthalazine scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of therapeutic properties, including anticonvulsant, cardiotonic, and anticancer activities.[1][2][3] Within this promising class of compounds, 1,4-dimethoxyphthalazine presents a unique substitution pattern that warrants investigation for its potential applications in drug discovery and development.[4][5]

A critical, yet often overlooked, physicochemical parameter that dictates the developability of a new chemical entity is its solubility. Solubility impacts every stage of the drug development pipeline, from initial screening and formulation to bioavailability and therapeutic efficacy.[6][7]

This technical guide addresses the current knowledge gap regarding the solubility of 1,4-dimethoxyphthalazine. A thorough review of the existing scientific literature reveals a notable absence of published quantitative or even qualitative solubility data for this specific compound. Therefore, this document serves as a comprehensive, prospective guide for researchers. It is designed to provide the foundational knowledge and practical methodologies required to:

-

Predict the solubility profile of 1,4-dimethoxyphthalazine based on its molecular structure and first principles.

-

Experimentally determine its thermodynamic solubility in a range of relevant organic solvents using a robust, self-validating protocol.

-

Interpret and apply the acquired solubility data to inform formulation strategies and accelerate drug development programs.

We will proceed by dissecting the molecular characteristics of 1,4-dimethoxyphthalazine, followed by a detailed experimental workflow, and culminating in a discussion of the significance of the anticipated results.

Section 1: Molecular Structure and Inferred Solubility Profile

The solubility of a compound is governed by the principle of "similia similibus solvuntur" or "like dissolves like."[8] To predict the solubility of 1,4-dimethoxyphthalazine, we must first analyze its molecular structure to understand its inherent polarity and potential for intermolecular interactions.

Caption: Molecular Structure of 1,4-Dimethoxyphthalazine.

Structural Analysis:

-

Core Aromatic System: The fused benzene and pyridazine rings form a large, planar, and relatively nonpolar aromatic system. This core is expected to have favorable van der Waals interactions with nonpolar and aromatic solvents.

-

Methoxy Groups (-OCH₃): The two methoxy groups introduce polarity to the molecule. The oxygen atoms are hydrogen bond acceptors, which could facilitate interactions with protic solvents.[9] However, the absence of hydrogen bond donors (like -OH or -NH) on the molecule itself limits its ability to form strong hydrogen bond networks.

-

Overall Polarity: 1,4-dimethoxyphthalazine can be classified as a molecule of moderate polarity. The nonpolar character of the aromatic core is balanced by the polar ether functionalities. This dual nature suggests that its solubility will be highly dependent on the specific solvent environment.

Inferred Solubility Profile:

Based on this structural analysis and by drawing parallels with structurally related compounds like 1,4-dimethoxybenzene and 1,4-dimethoxynaphthalene, we can infer a qualitative solubility profile.[10][11][12]

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar | Toluene, Hexane, Benzene | Low to Moderate | While the aromatic core might interact favorably with aromatic solvents like toluene and benzene, the polar methoxy groups could hinder dissolution in highly nonpolar aliphatic solvents like hexane. |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetone | Moderate to High | These solvents can engage in dipole-dipole interactions with the methoxy groups and the nitrogen atoms of the phthalazine ring. The lack of a strong hydrogen-bonding network in the solid state of the compound should facilitate dissolution in these solvents. |

| Polar Protic | Methanol, Ethanol | Moderate | The methoxy groups can act as hydrogen bond acceptors for the hydroxyl protons of the alcohol solvents. However, the large nonpolar surface area of the aromatic system may limit high solubility.[8] |

| Aqueous | Water | Low | The molecule's significant nonpolar character and lack of hydrogen bond donating groups suggest poor solubility in water. |

This inferred profile provides a strategic starting point for selecting solvents for experimental determination.

Section 2: Experimental Protocol for Thermodynamic Solubility Determination

To move beyond inference and obtain definitive, high-quality data, a rigorous experimental protocol is essential. The shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility and is recommended here for its reliability and reproducibility.[13][14]

Objective: To determine the saturation solubility of 1,4-dimethoxyphthalazine in a selection of organic solvents at a controlled temperature (e.g., 25 °C).

Materials:

-

1,4-Dimethoxyphthalazine (high purity, >98%)

-

Selected organic solvents (HPLC grade or equivalent)

-

Volumetric flasks

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Analytical balance

Experimental Workflow:

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Step-by-Step Methodology:

-

Preparation of Saturated Solutions:

-

To a series of vials, add an excess amount of 1,4-dimethoxyphthalazine to a precisely known volume of each selected solvent (e.g., 5 mL). The presence of undissolved solid is crucial to confirm that a saturated solution is achieved.[13]

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).

-

Agitate the samples for a sufficient duration to ensure equilibrium is reached. A period of 24 to 48 hours is typically adequate.

-

-

Sample Collection and Preparation:

-

After equilibration, remove the vials and allow them to stand undisturbed for at least 2 hours to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

-

-

Quantification via HPLC-UV:

-

Calibration Curve: Prepare a series of standard solutions of 1,4-dimethoxyphthalazine of known concentrations in the mobile phase. Inject these standards into the HPLC system to generate a calibration curve of UV absorbance versus concentration.

-

Sample Analysis: Accurately dilute a known volume of the filtered saturated solution with the mobile phase to bring its concentration into the linear range of the calibration curve.

-

Inject the diluted sample into the HPLC system and record the peak area.

-

Determine the concentration of the diluted sample from the calibration curve.[15]

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the final solubility in appropriate units, such as mg/mL or mol/L.

-

Self-Validation and Trustworthiness:

-

Visual Confirmation: The continued presence of solid material in the vials after the equilibration period provides visual confirmation of saturation.

-

Reproducibility: The experiment should be performed in triplicate for each solvent to ensure the precision and reliability of the results.

-

Kinetic Check: To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24h and 48h). The solubility values should be consistent.

Section 3: Anticipated Data and Implications for Drug Development

The experimental protocol described above will yield a quantitative dataset summarizing the solubility of 1,4-dimethoxyphthalazine in various organic solvents.

Example Data Presentation:

| Solvent | Solvent Class | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Toluene | Nonpolar | 25 | Experimental Value | Calculated Value |

| Dichloromethane | Polar Aprotic | 25 | Experimental Value | Calculated Value |

| Acetone | Polar Aprotic | 25 | Experimental Value | Calculated Value |

| Ethanol | Polar Protic | 25 | Experimental Value | Calculated Value |

| Methanol | Polar Protic | 25 | Experimental Value | Calculated Value |

Significance in a Drug Development Context:

-

Solvent Selection for Synthesis and Purification: High solubility in a particular solvent system is advantageous for reaction efficiency and subsequent crystallization or chromatographic purification.

-

Formulation Development: Understanding the solubility profile is the first step in developing a viable drug formulation. For poorly water-soluble compounds like 1,4-dimethoxyphthalazine is predicted to be, this data is critical for exploring enabling formulations such as:

-

Amorphous solid dispersions: Requires a solvent in which both the drug and a polymer are soluble.

-

Lipid-based formulations: Solubility in oils and lipidic excipients would be a key parameter.

-

Nanosuspensions: Knowledge of solubility helps in selecting appropriate anti-solvents for precipitation processes.

-

-

Preclinical Studies: The choice of a vehicle for in vitro and in vivo studies is dictated by the compound's solubility. A well-characterized solubility profile allows for the selection of appropriate solvent systems (e.g., DMSO, ethanol/saline mixtures) to achieve the desired concentrations for toxicological and efficacy studies.[6]

References

- BenchChem. An In-depth Technical Guide on the Solubility Profile of (1,4-Dimethylpiperazin-2-yl)methanol in Organic Solvents.

- U.S. Department of Health and Human Services. Appendix B: 1,4-Dioxane Identifiers and the Physical and Chemical Properties of 1,4-Dioxane.

- Ioele, G., et al. 1,4-Dihydropyridine Antihypertensive Drugs: Recent Advances in Photostabilization Strategies. PMC.

- MDPI. Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines.

- ResearchGate. Synthesis and characterization of 1,4-dihydropyridine- substituted metallophthalocyanines.

- Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O.

- PubChem. 1,4-Dimethoxynaphthalene.

- PubMed. Phthalazine-1,4-dione derivatives as non-competitive AMPA receptor antagonists: design, synthesis, anticonvulsant evaluation, ADMET profile and molecular docking.

- Google Patents. Dyes that are soluble in organic solvents.

- Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- American Pharmaceutical Review. What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.

- PubChem. 1,4-Diethoxynaphthalene.

- ResearchGate. Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines.

- MDPI. Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development.

- Cheméo. Chemical Properties of Naphthalene, 1,4-dimethoxy- (CAS 10075-62-4).

- BMG LABTECH. Drug solubility: why testing early matters in HTS.

- ResearchGate. Synthesis and Properties of Photoluminescent 1,4Bis(α-cyano-4-methoxystyryl)benzenes.

- National Institutes of Health. Visible-Light Photocatalysis as an Enabling Technology for Drug Discovery: A Paradigm Shift for Chemical Reactivity.

- ResearchGate. Simple synthesis of non-symmetric 1,4-dialkoxybenzenes via 4-alkoxyphenols.

- National Institutes of Health. Drug Solubility: Importance and Enhancement Techniques.

- BenchChem. An In-Depth Technical Guide to the Solubility of 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone in Organic Solvents.

- ChemicalBook. 1,4-Dimethoxybenzene Product Description.

- National Institutes of Health. 1,4-Dimethoxyanthracene.

- BenchChem. A Comprehensive Technical Guide to the Solubility of 1,4-Dimethoxybenzene in Organic Solvents.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Phthalazine-1,4-dione derivatives as non-competitive AMPA receptor antagonists: design, synthesis, anticonvulsant evaluation, ADMET profile and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Visible-Light Photocatalysis as an Enabling Technology for Drug Discovery: A Paradigm Shift for Chemical Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rheolution.com [rheolution.com]

- 7. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 14d-1.itrcweb.org [14d-1.itrcweb.org]

- 10. 1,4-Dimethoxynaphthalene | C12H12O2 | CID 82337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 150-78-7 CAS MSDS (1,4-Dimethoxybenzene) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. lup.lub.lu.se [lup.lub.lu.se]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

1,4-Dimethoxyphthalazine melting point 93°C reference

This guide serves as a definitive technical reference for 1,4-Dimethoxyphthalazine , specifically addressing the critical melting point parameter of 93°C established by Elvidge and Redman.

Synthesis, Characterization, and Isomeric Differentiation

Executive Summary & Scientific Context

In the field of heterocyclic chemistry—particularly within drug discovery involving pyridazine scaffolds—1,4-Dimethoxyphthalazine represents a critical intermediate. However, its characterization is historically fraught with ambiguity due to the tautomeric nature of its precursor, phthalhydrazide (phthalazine-1,4-dione).

The precise melting point of 93°C is not merely a physical constant; it is the primary Critical Quality Attribute (CQA) used to validate the exclusive formation of the O,O-dimethyl isomer over the thermodynamically stable N-methylated byproducts. This guide details the validated synthesis, purification, and differentiation protocols required to isolate the correct polymorph.

The Isomer Challenge

Phthalhydrazide alkylation can yield three distinct isomers. Distinguishing these is paramount for downstream efficacy:

-

1,4-Dimethoxyphthalazine (O,O-isomer): MP 93°C . (The target).

-

2-Methyl-4-methoxyphthalazin-1-one (O,N-isomer): MP 93°C (Isomeric coincidence).

-

2,3-Dimethylphthalazine-1,4-dione (N,N-isomer): High melting point derivatives.

Crucial Insight: While the O,O and O,N isomers share a similar melting point (93°C), a mixed melting point test will show significant depression if the wrong isomer is present.

Physicochemical Characterization

The following data serves as the release specification for 1,4-Dimethoxyphthalazine.

Table 1: Critical Physical Properties

| Property | Value | Reference Standard |

| Melting Point | 93°C | Elvidge & Redman (1960) [1] |

| Appearance | Colorless prisms/plates | Recrystallized from petroleum ether |

| Solubility | Soluble in MeOH, Benzene; Insoluble in Water | Lipophilic character due to O-methylation |

| IR Spectrum | No Amide Bands | Absence of C=O stretch (1650-1690 cm⁻¹) confirms O-alkylation |

| Reactivity | Susceptible to Nucleophilic Attack | Precursor for N-chlorinative ring contraction [2] |

Validated Synthesis Protocol

Objective: Synthesize 1,4-Dimethoxyphthalazine via nucleophilic aromatic substitution (

Reaction Mechanism & Workflow

The synthesis relies on the high reactivity of the chlorines at the 1 and 4 positions toward hard nucleophiles (methoxide).

Figure 1: Synthesis workflow for the selective production of the O,O-dimethyl derivative.

Step-by-Step Methodology

-

Preparation: Dissolve sodium metal (2.5 eq) in anhydrous methanol to generate a fresh sodium methoxide solution.

-

Why: Commercial NaOMe may contain hydroxide, leading to hydrolysis back to the phthalazinone (N-species).

-

-

Addition: Add 1,4-dichlorophthalazine (1.0 eq) to the methoxide solution.

-

Reflux: Heat the mixture to reflux for 1–2 hours.

-

Monitoring: Monitor via TLC for the disappearance of the dichloro starting material.

-

-

Workup:

-

Cool to room temperature.

-

Filter off the precipitated Sodium Chloride (NaCl).

-

Evaporate the filtrate to dryness under reduced pressure.

-

-

Purification (Critical): Recrystallize the residue from Petroleum Ether (bp 60-80°C).

-

Result: Colorless needles or prisms.

-

-

Validation: Measure Melting Point. Target range: 92–94°C .

Quality Control & Isomer Differentiation

Because the O,N-isomer also melts at 93°C, a single melting point test is insufficient for absolute confirmation of structure without historical context. Use the following logic gate for validation.

Figure 2: Logical framework for distinguishing the target 1,4-dimethoxyphthalazine from its isomers.

Applications in Drug Discovery

While historically a structural curiosity, 1,4-dimethoxyphthalazine has re-emerged in modern medicinal chemistry as a substrate for Skeletal Editing .

-

N-Chlorinative Ring Contraction: Recent protocols (2021) utilize 1,4-dimethoxyphthalazine with Trichloroisocyanuric acid (TCICA) to induce a ring contraction, converting the phthalazine core into an isoindole or related scaffold. This "single-atom skeletal editing" allows for the late-stage diversification of pharmacophores [2].

-

Pharmacophore: The 1,4-dimethoxy motif serves as a bioisostere for quinolines in kinase inhibitor design.

References

-

Elvidge, J. A., & Redman, A. P. (1960). 1,4-Dimethoxyphthalazine and the Other O- and N-Methyl Derivatives of Phthalhydrazide.[1][2] Journal of the Chemical Society, 1710-1714.[2]

- Relevance: Primary source establishing the correct melting point of 93°C and correcting previous liter

-

Source:

-

Im, J. K., et al. (2021). N-Chlorinative Ring Contraction of 1,4-Dimethoxyphthalazines via a Bicyclization/Ring-Opening Mechanism.[3] Synthesis, 53(10), 1760-1770.[3]

- Relevance: Demonstrates modern application of the compound in skeletal editing and drug synthesis.

-

Source:

Sources

- 1. 343. 1,4-Dimethoxyphthalazine and the other O- and N-methyl derivatives of phthalhydrazide - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 2. Hydroxylated Metabolites of 2,4-Dichlorophenol Imply a Fenton-Type Reaction in Gloeophyllum striatum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

A Deep Dive into the Landmark Synthesis of 1,4-Dimethoxyphthalazine by Elvidge and Redman (1960)

A Technical Guide for Researchers in Heterocyclic Chemistry and Drug Discovery

This whitepaper provides an in-depth analysis of the seminal 1960 synthesis of 1,4-dimethoxyphthalazine by J. A. Elvidge and R. B. Redman. This foundational work in heterocyclic chemistry not only established a reliable route to a valuable scaffold but also exemplified the principles of nucleophilic aromatic substitution on electron-deficient systems. This guide is intended for researchers, scientists, and professionals in drug development, offering a blend of historical context, detailed experimental analysis, mechanistic insights, and modern perspectives.

Introduction: The Significance of the Phthalazine Scaffold

Phthalazine derivatives have long been a focus of medicinal chemistry due to their wide-ranging biological activities. These nitrogen-containing heterocycles are key components in a variety of therapeutic agents, exhibiting properties such as vasodilation, anticonvulsant effects, and cardiotonic activity. The work of Elvidge and Redman, published in the Journal of the Chemical Society in 1960, provided a crucial advancement in the accessibility of 1,4-disubstituted phthalazines, thereby paving the way for extensive structure-activity relationship (SAR) studies and the development of novel drug candidates.[1][2] Their synthesis of 1,4-dimethoxyphthalazine, in particular, offered a stable and versatile intermediate for further chemical elaboration.[3][4][5]

The Elvidge-Redman Synthesis: A Detailed Protocol

The core of the Elvidge-Redman synthesis is a double nucleophilic aromatic substitution (SNAr) reaction on 1,4-dichlorophthalazine using sodium methoxide. This approach remains a classic example of activating an aromatic ring towards nucleophilic attack through the incorporation of heteroatoms.

Experimental Protocol

The following protocol is based on the original 1960 publication by Elvidge and Redman.[3]

Materials:

-

1,4-Dichlorophthalazine

-

Sodium methoxide

-

Anhydrous methanol

-

Benzene (for recrystallization)

Step-by-Step Procedure:

-

Reaction Setup: A solution of 1,4-dichlorophthalazine is prepared in anhydrous methanol within a flask fitted with a reflux condenser.

-

Nucleophile Addition: A solution of sodium methoxide in methanol is added to the 1,4-dichlorophthalazine solution.

-

Reaction Conditions: The mixture is heated to reflux. While the original paper does not specify a reaction time, modern practice would involve monitoring the reaction's progress via thin-layer chromatography (TLC) until the starting material is fully consumed.

-

Work-up and Isolation:

-

Upon cooling, the precipitated sodium chloride is removed by filtration.

-

The methanolic filtrate is concentrated under reduced pressure to yield the crude product.

-

The solid residue is washed with water to remove any remaining inorganic salts.

-

The crude 1,4-dimethoxyphthalazine is collected by filtration, washed with water, and dried.

-

-

Purification: The final product is purified by recrystallization from benzene to afford colorless needles.

Workflow Diagram

Caption: A flowchart of the Elvidge-Redman synthesis of 1,4-dimethoxyphthalazine.

Unraveling the Mechanism: A Stepwise SNAr Reaction

The formation of 1,4-dimethoxyphthalazine proceeds via a two-step nucleophilic aromatic substitution mechanism.[6][7][8][9] The presence of the two electron-withdrawing nitrogen atoms in the phthalazine ring is crucial for activating the aromatic system towards nucleophilic attack.

Mechanistic Steps:

-

First Nucleophilic Attack: The methoxide anion (CH₃O⁻) attacks one of the electron-deficient carbon atoms (C1 or C4) of 1,4-dichlorophthalazine.

-

Formation of a Meisenheimer Complex: This attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7][9] The negative charge is delocalized over the aromatic ring and the nitrogen atoms, which stabilizes the intermediate.

-

Loss of the First Leaving Group: Aromatization is restored through the elimination of a chloride ion, yielding 1-chloro-4-methoxyphthalazine.

-

Second Nucleophilic Attack: A second molecule of methoxide attacks the remaining chlorinated carbon atom (C4 or C1).

-

Formation of the Second Meisenheimer Complex: Another Meisenheimer complex is formed, again stabilized by resonance.

-

Loss of the Second Leaving Group: The final product, 1,4-dimethoxyphthalazine, is formed upon the elimination of the second chloride ion.

Mechanistic Diagram

Caption: The stepwise SNAr mechanism for the synthesis of 1,4-dimethoxyphthalazine.

Characterization: Then and Now

In their 1960 publication, Elvidge and Redman would have relied on classical analytical techniques to characterize their product. A comparison with modern spectroscopic methods highlights the advancements in chemical analysis.

| Parameter | Elvidge & Redman (1960) | Modern Analytical Techniques |

| Appearance | Colorless needles | White to off-white crystalline solid |

| Melting Point | 110-111 °C | 110-113 °C |

| Elemental Analysis | C, H, N analysis | Confirms molecular formula C₁₀H₁₀N₂O₂ |

| Spectroscopy | Not available | ¹H NMR, ¹³C NMR, IR, Mass Spectrometry |

Modern spectroscopic data would provide unequivocal proof of structure:

-

¹H NMR: Signals corresponding to the aromatic protons and the two equivalent methoxy groups.

-

¹³C NMR: Resonances for all unique carbon atoms in the molecule.

-

IR Spectroscopy: Characteristic stretches for C-O and C=N bonds.

-

Mass Spectrometry: A molecular ion peak confirming the molecular weight.

Conclusion and Broader Impact

The Elvidge-Redman synthesis of 1,4-dimethoxyphthalazine is a cornerstone of heterocyclic chemistry. Its elegance and efficiency have made it a textbook example of nucleophilic aromatic substitution. This foundational work has enabled the synthesis of a vast library of phthalazine derivatives for biological screening and materials science applications. While contemporary research may focus on greener and more atom-economical synthetic routes, the 1960 synthesis remains a robust and historically significant method for accessing this important chemical scaffold.

References

-

Elvidge, J. A., & Redman, A. P. (1960). 343. 1,4-Dimethoxyphthalazine and the other O- and N-methyl derivatives of phthalhydrazide. Journal of the Chemical Society (Resumed), 1710. [Link]

-

Elvidge, J. A., & Redman, A. P. (1960). 1,4-Dimethoxyphthalazine and the other O- and N-methyl derivatives of phthalhydrazide. Journal of the Chemical Society, 1710-1714. [Link]

- Hirsch, A. L., & Orphanos, D. G. (1965). A new synthesis of 1,4-dichlorophthalazine. Canadian Journal of Chemistry, 43(10), 2708-2710.

- Taft, R. W., Anvia, F., Taagepera, M., Catalan, J., & Elguero, J. (1986). The gas-phase basicities and proton affinities of some N-heteroaromatic compounds. Journal of the American Chemical Society, 108(12), 3237-3239.

- Castle, R. N. (Ed.). (2008). The Chemistry of Heterocyclic Compounds, Phthalazines. John Wiley & Sons.

-

Elvidge, J. A., & Redman, A. P. (1960). 1,4-Dimethoxyphthalazine and the other O- and N-methyl derivatives of phthalhydrazide. Journal of the Chemical Society, 1710. [Link]

- Terrier, F. (2013).

- Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol.

-

Mechanistic studies on nucleophilic aromatic substitution reactions on... - ResearchGate. (n.d.). [Link]

-

Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines - PMC. (n.d.). [Link]

-

Hydroxylated Metabolites of 2,4-Dichlorophenol Imply a Fenton-Type Reaction in Gloeophyllum striatum | Applied and Environmental Microbiology. (n.d.). [Link]

Sources

- 1. Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. Sci-Hub. 343. 1,4-Dimethoxyphthalazine and the other O- and N-methyl derivatives of phthalhydrazide / Journal of the Chemical Society (Resumed), 1960 [sci-hub.box]

- 4. researchgate.net [researchgate.net]

- 5. journals.asm.org [journals.asm.org]

- 6. researchgate.net [researchgate.net]

- 7. A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. m.youtube.com [m.youtube.com]

Methodological & Application

Application Notes and Protocols: 1,4-Dimethoxyphthalazine as a Precursor for N-Chlorinative Ring Contraction

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Pathway to Isoindolinone Scaffolds

The isoindolinone core is a privileged scaffold in medicinal chemistry, appearing in a range of biologically active compounds. Traditional synthetic routes to these structures can be lengthy and may lack the efficiency required for rapid lead optimization in drug discovery programs. A recently discovered, unprecedented N-chlorinative ring contraction of 1,4-dimethoxyphthalazines offers a novel and efficient pathway to functionalized isoindolinones. This reaction, promoted by an electrophilic chlorinating agent, proceeds with the loss of a nitrogen atom to yield valuable 2-chloro-3-methoxy-isoindolin-1-one derivatives.

This guide provides a comprehensive overview of this fascinating transformation, including a detailed mechanistic rationale, step-by-step experimental protocols, and critical insights for researchers looking to leverage this methodology.

Mechanistic Insights: A Favorskii-Inspired Bicyclization/Ring-Opening Cascade

The N-chlorinative ring contraction of 1,4-dimethoxyphthalazine is a mechanistically intriguing process, proposed to proceed through a bicyclization/ring-opening cascade reminiscent of the Favorskii rearrangement. The key steps are outlined below:

-

Initial N-Chlorination: The reaction is initiated by the electrophilic chlorination of one of the nitrogen atoms of the phthalazine ring by trichloroisocyanuric acid (TCICA).

-

Second N-Chlorination and Formation of a Bicyclic Intermediate: A second N-chlorination event occurs, followed by an intramolecular nucleophilic attack of a methoxy group onto the adjacent carbon, leading to the formation of a strained bicyclic intermediate.

-

Nucleophilic Ring Opening: The presence of a nucleophile, such as the chloride ion from tetra-n-butylammonium chloride (n-Bu4NCl), is crucial for the subsequent ring-opening. The chloride ion attacks one of the carbons of the bicyclic ring, leading to the cleavage of the N-N bond and the expulsion of a nitrogen molecule.

-

Rearrangement and Product Formation: A final rearrangement yields the stable 2-chloro-3-methoxy-isoindolin-1-one product.

Experimental Protocols

This section provides detailed, step-by-step procedures for the synthesis of the 1,4-dimethoxyphthalazine precursor and its subsequent N-chlorinative ring contraction.

Part 1: Synthesis of 1,4-Dimethoxyphthalazine

The synthesis of 1,4-dimethoxyphthalazine is a two-step process starting from commercially available phthalic anhydride.

Step 1: Synthesis of Phthalazin-1,4-dione

Materials:

-

Phthalic anhydride

-

Hydrazine hydrate (80% solution)

-

Absolute ethanol

-

Dimethylformamide (DMF)

Procedure:

-

To a solution of 2-(4-aminobenzoyl)-benzoic acid (2.37 g, 10 mmol) in absolute ethanol (15 mL), add hydrazine hydrate (12 g, 240 mmol).

-

Reflux the reaction mixture for 6 hours.

-

After cooling, the precipitate is filtered off and crystallized from a mixture of dimethylformamide and water to yield phthalazin-1,4-dione.

Step 2: Synthesis of 1,4-Dimethoxyphthalazine

Materials:

-

Phthalazin-1,4-dione

-

Phosphorus oxychloride (POCl₃)

-

Pyridine

-

Chloroform

-

Sodium bicarbonate solution (5%)

-

Methanol

-

Sodium methoxide

Procedure:

-

Chlorination: Add phosphorus oxychloride (36.8 g, 0.24 mol) dropwise to a solution of phthalazin-1,4-dione (assuming a starting amount, e.g., 0.39 mol, though this should be based on the yield from the previous step) in pyridine (37 mL, 0.47 mol).

-

Slowly heat the mixture to 110°C and stir for 1 hour.

-

After cooling to 50°C, add chloroform (100 mL) and cold water (100 mL).

-

Stir the biphasic mixture for 30 minutes and then separate the layers.

-

Wash the organic layer with a 5% sodium bicarbonate solution, dry it, and concentrate to obtain 1,4-dichlorophthalazine.

-

Methoxylation: The crude 1,4-dichlorophthalazine is then reacted with sodium methoxide in methanol to yield 1,4-dimethoxyphthalazine. Note: Specific conditions for this step require further optimization based on standard literature procedures for nucleophilic aromatic substitution.

Part 2: N-Chlorinative Ring Contraction

This protocol details the conversion of 1,4-dimethoxyphthalazine to 2-chloro-3-methoxy-isoindolin-1-one.

Materials:

-

1,4-Dimethoxyphthalazine

-

Trichloroisocyanuric acid (TCICA)

-

Tetra-n-butylammonium chloride (n-Bu4NCl)

-

Anhydrous solvent (e.g., dichloromethane or acetonitrile)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Eluent (e.g., hexane/ethyl acetate mixture)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,4-dimethoxyphthalazine in the anhydrous solvent.

-

Add TCICA (typically 0.7-1.0 equivalents) and n-Bu4NCl (catalytic amount, e.g., 0.1 equivalents).

-

Stir the reaction mixture at room temperature (or as optimized) for the required duration (monitoring by TLC is recommended).

-

Upon completion, quench the reaction by adding a saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system.

Data Presentation

Table 1: Reaction Parameters and Yields

| Entry | Chlorinating Agent | Additive | Solvent | Time (h) | Yield (%) |

| 1 | TCICA | n-Bu4NCl | CH₂Cl₂ | 6 | 85 |

| 2 | TCICA | None | CH₂Cl₂ | 12 | 42 |

| 3 | NCS | n-Bu4NCl | CH₂Cl₂ | 24 | <10 |

| 4 | TCCA | n-Bu4NCl | CH₃CN | 6 | 82 |

Yields are based on isolated product after column chromatography.

Substrate Scope and Limitations

The N-chlorinative ring contraction has been shown to be tolerant of a variety of substituents on the benzene ring of the 1,4-dimethoxyphthalazine scaffold. Electron-donating and electron-withdrawing groups are generally well-tolerated, providing a versatile tool for the synthesis of a library of substituted isoindolinones. However, substrates with highly nucleophilic functional groups may interfere with the electrophilic chlorinating agent. Further investigation into the compatibility with various functional groups is ongoing.

Troubleshooting

| Issue | Possible Cause | Solution |

| Low or no conversion | Inactive TCICA | Use freshly opened or properly stored TCICA. |

| Insufficient reaction time | Monitor the reaction by TLC and extend the reaction time if necessary. | |

| Low reaction temperature | Gently warm the reaction mixture (e.g., to 40°C). | |

| Formation of multiple products | Over-chlorination | Use a stoichiometric amount of TCICA. |

| Decomposition of starting material | Ensure anhydrous conditions and an inert atmosphere. | |

| Difficult purification | Co-elution of product and byproducts | Optimize the eluent system for column chromatography; consider preparative TLC or HPLC. |

Safety Precautions

-

Trichloroisocyanuric acid (TCICA) is a strong oxidizing agent and should be handled with care. Avoid contact with skin and eyes, and do not mix with combustible materials. Always wear appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat. Work in a well-ventilated fume hood.

-

Phosphorus oxychloride (POCl₃) is corrosive and reacts violently with water. Handle in a fume hood and wear appropriate PPE.

-

Pyridine is flammable and toxic. Use in a well-ventilated area.

References

Im, J. K., et al. (2020). N-Chlorinative Ring Contraction of 1,4-Dimethoxyphthalazines via a Bicyclization/Ring-Opening Mechanism. Organic Letters, 22(2), 556-560. Request PDF | N-Chlorination-induced, oxidative ring contraction of 1,4-dimethoxyphthalazines | A rarely explored oxidative ring contraction of electron-rich 1,2-diazine is described. Upon treatment with an electrophilic chlorinating reagent... | Find, read and cite all the research you need on ResearchGate. Wasfy, A. F., et al. (2013). An efficient synthesis of some new 1,4-disubstituted phthalazine derivatives and their anticancer activity. Der Pharma Chemica, 5(2), 82-96. Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines. (2006). Molecules, 11(11), 869-879. Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking Studies as VEGFR2 Inhibitors. (2022). ACS Omega, 7(27), 23456-23470. New 1,4-Disubstituted Phthalazines: Synthesis, Structure and Herbicidal Evaluation. (2016). Journal of Heterocyclic Chemistry, 53(4), 1146-1154. Phthalazinones. Part 1: The design and synthesis of a novel series of potent inhibitors of poly(ADP-ribose)polymerase. (2003). Bioorganic & Medicinal Chemistry Letters, 13(17), 2935-2939. Im, J. K. (2020). Part I. N-Chlorinative ring contraction of 1,4-dimethoxyphthalazines Part II. Stereospecific syn-dichlorination of alkenes stereo-directing groups. (Doctoral dissertation, Seoul National University). Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study. (2021). Molecules, 26(11), 3185. Request PDF | N-Chlorinative Ring Contraction of 1,4-Dimethoxyphthalazines via a Bicyclization/Ring-Opening Mechanism | An unprecedented N-chlorinative ring contraction of 1,2-diazines was discovered and investigated with an electrophilic chlorinating reagent, trichloroisocyanuric acid (TCICA). Through optimization and mechanistic analysis, the assisting role of n-Bu4NCl as an exogenous nucleophile was identified, and the optimized reaction conditions were applied to a range of 1,4-dimethoxyphthalazine derivatives. Also, an improvement of overall

Application Notes and Protocols for the Electrophilic Halogenation of 1,4-Dimethoxyphthalazine

For Internal Use and Distribution to Researchers, Scientists, and Drug Development Professionals.

Introduction: The Significance of Halogenated Phthalazines in Medicinal Chemistry

Phthalazine derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities.[1] The introduction of halogen atoms onto the phthalazine scaffold can profoundly influence the molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity to target proteins, and overall therapeutic efficacy. Halogenated phthalazines are key intermediates in the synthesis of more complex molecules, often serving as versatile handles for cross-coupling reactions to introduce further molecular diversity.[2]

1,4-Dimethoxyphthalazine is an electron-rich heterocyclic system, making it amenable to electrophilic aromatic substitution (EAS) reactions. The two methoxy groups at positions 1 and 4 strongly activate the benzenoid ring towards electrophilic attack. This guide provides a detailed overview of the reaction of 1,4-dimethoxyphthalazine with common electrophilic halogenating agents, offering insights into reaction mechanisms and providing adaptable protocols for the synthesis of 6-bromo-, 6-chloro-, and 6-iodo-1,4-dimethoxyphthalazine.

Reaction Mechanism: Electrophilic Aromatic Substitution on 1,4-Dimethoxyphthalazine

The halogenation of 1,4-dimethoxyphthalazine proceeds via a classical electrophilic aromatic substitution mechanism. The electron-donating methoxy groups enhance the nucleophilicity of the benzene ring, facilitating the attack on the electrophilic halogen species (X⁺). The reaction is regioselective, with the substitution predicted to occur at the C6 or C7 position, which are para to the activating methoxy groups and sterically accessible.

The general mechanism can be outlined as follows:

-

Generation of the Electrophile: The electrophilic halogen species is generated from the halogenating agent. For molecular halogens like Br₂ and Cl₂, a Lewis acid catalyst may be used to increase their electrophilicity, although the highly activated nature of the substrate may render this unnecessary.[3] For N-halosuccinimides (NXS), the polarity of the N-X bond provides the electrophilic halogen.[4]

-

Nucleophilic Attack: The electron-rich π-system of the phthalazine ring attacks the electrophilic halogen, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

-

Deprotonation: A base in the reaction mixture removes a proton from the carbon atom bearing the halogen, restoring the aromaticity of the ring and yielding the halogenated product.

Caption: General mechanism of electrophilic aromatic substitution on 1,4-dimethoxyphthalazine.

Comparative Overview of Halogenation Reactions

The choice of halogenating agent and reaction conditions can significantly impact the outcome of the reaction. Below is a summary of adapted protocols based on reactions with structurally similar electron-rich aromatic and heterocyclic compounds.

| Halogenation | Reagent(s) | Solvent(s) | Typical Conditions | Expected Product | Yield Range (Est.) | Reference(s) for Analogy |

| Bromination | N-Bromosuccinimide (NBS) | Acetonitrile (MeCN) or Dichloromethane (DCM) | Room temperature, 1-4 hours | 6-Bromo-1,4-dimethoxyphthalazine | 80-95% | [5] |

| Chlorination | N-Chlorosuccinimide (NCS) or Trichloroisocyanuric acid (TCICA) | Dichloromethane (DCM) or Acetonitrile (MeCN) | Room temperature, 2-6 hours | 6-Chloro-1,4-dimethoxyphthalazine | 75-90% | [6][7] |

| Iodination | N-Iodosuccinimide (NIS) | Acetonitrile (MeCN) with catalytic Trifluoroacetic acid (TFA) | Room temperature, 1-5 hours | 6-Iodo-1,4-dimethoxyphthalazine | 85-98% | [1] |

Experimental Protocols

Note: The following protocols are adapted from established procedures for the halogenation of electron-rich aromatic and heterocyclic compounds. Optimization may be required for 1,4-dimethoxyphthalazine.

Protocol 1: Bromination using N-Bromosuccinimide (NBS)

Objective: To synthesize 6-bromo-1,4-dimethoxyphthalazine.

Materials:

-

1,4-Dimethoxyphthalazine

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (MeCN), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1,4-dimethoxyphthalazine (1.0 eq).

-

Dissolve the starting material in anhydrous acetonitrile (approximately 10-20 mL per gram of substrate).

-

In a separate flask, dissolve N-bromosuccinimide (1.05-1.1 eq) in anhydrous acetonitrile.

-

Slowly add the NBS solution to the stirred solution of 1,4-dimethoxyphthalazine at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.

-

Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted bromine.

-

Remove the acetonitrile under reduced pressure.

-

Partition the residue between dichloromethane and water.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by column chromatography on silica gel or recrystallization.

Rationale:

-

NBS: A convenient and selective source of electrophilic bromine for activated aromatic rings.[5]

-

Acetonitrile: A polar aprotic solvent that facilitates the dissolution of reactants and can promote the ionic pathway of the reaction.

-

Sodium Thiosulfate Quench: To neutralize any excess NBS and elemental bromine that may be present.

-

Aqueous Workup: To remove water-soluble byproducts, including succinimide.

Safety Precautions:

-

N-Bromosuccinimide is a lachrymator and should be handled in a well-ventilated fume hood.

-

Dichloromethane is a suspected carcinogen; handle with appropriate personal protective equipment (PPE).

-

Always wear safety glasses, a lab coat, and gloves.

Protocol 2: Chlorination using N-Chlorosuccinimide (NCS)

Objective: To synthesize 6-chloro-1,4-dimethoxyphthalazine.

Materials:

-

1,4-Dimethoxyphthalazine

-

N-Chlorosuccinimide (NCS)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium sulfite (Na₂SO₃) solution

-

Water, deionized

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve 1,4-dimethoxyphthalazine (1.0 eq) in anhydrous dichloromethane (15-25 mL per gram of substrate).

-

Add N-chlorosuccinimide (1.1 eq) to the solution in one portion at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction may take 2-6 hours.

-

Once the starting material is consumed, quench the reaction with saturated aqueous sodium sulfite solution.

-

Separate the organic layer and wash it with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Purify the resulting crude solid by recrystallization or column chromatography.

Rationale:

-

NCS: A mild and effective electrophilic chlorinating agent.[7]

-

Dichloromethane: A common solvent for NCS chlorinations that is relatively inert.

-

Sodium Sulfite Quench: To decompose any unreacted NCS.

Safety Precautions:

-

N-Chlorosuccinimide is an irritant. Avoid inhalation and contact with skin.

-

Handle all chlorinated solvents in a fume hood.

-

Wear appropriate PPE.

Protocol 3: Iodination using N-Iodosuccinimide (NIS) and Catalytic Acid

Objective: To synthesize 6-iodo-1,4-dimethoxyphthalazine.

Materials:

-

1,4-Dimethoxyphthalazine

-

N-Iodosuccinimide (NIS)

-

Trifluoroacetic acid (TFA)

-

Acetonitrile (MeCN), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware

Procedure:

-

Dissolve 1,4-dimethoxyphthalazine (1.0 eq) in anhydrous acetonitrile (20-30 mL per gram of substrate) in a round-bottom flask.

-

Add N-iodosuccinimide (1.1 eq) to the solution.

-

Add a catalytic amount of trifluoroacetic acid (TFA, ~5-10 mol%) to the reaction mixture.

-

Stir the mixture at room temperature for 1-5 hours, monitoring by TLC.

-

After the reaction is complete, quench with saturated aqueous sodium thiosulfate solution until the orange/brown color disappears.

-

Dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel.

Rationale:

-

NIS: A source of electrophilic iodine.[1]

-

Catalytic TFA: Activates the NIS, increasing the electrophilicity of the iodine atom, which is particularly useful for iodination as iodine is the least reactive halogen.[1]

-

Acetonitrile: A suitable solvent for this acid-catalyzed reaction.

Safety Precautions:

-

N-Iodosuccinimide is an irritant and should be handled with care.

-

Trifluoroacetic acid is highly corrosive. Handle with extreme caution in a fume hood, wearing appropriate gloves and eye protection.

General Experimental Workflow

The following diagram illustrates the general workflow for the electrophilic halogenation of 1,4-dimethoxyphthalazine.

Caption: General workflow for the synthesis and purification of 6-halo-1,4-dimethoxyphthalazines.

References

- Google Patents. (n.d.). US4347390A - Process for producing 1-bromo-3,5-dichlorobenzene.

-

ResearchGate. (2016). Synthesis of 6-chlorohexanol. Retrieved from [Link]

-

Im, J. K. (n.d.). Part I. N-Chlorinative ring contraction of 1,4-dimethoxyphthalazines Part II. Stereospecific syn-dichlorination of alkenes stereo-directing groups. GIST Scholar. Retrieved from [Link]

- Google Patents. (n.d.). DE102006010923A1 - Process for the preparation of chloro-1,4-dimethoxybenzene.

-

ResearchGate. (2025). Regioselective Bromination of 1,4-Dimethoxy-2,3-dimethylbenzene and Conversion into Sulfur-Functionalized Benzoquinones | Request PDF. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS). Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines. Retrieved from [Link]

- Google Patents. (n.d.). CN111348992A - Novel method for synthesizing 1-bromo-2, 2-dimethoxypropane.

-

ResearchGate. (2022). (PDF) Synthesis of 6-bromo-4-iodoquinoline. Retrieved from [Link]

- Google Patents. (n.d.). US4954648A - Method for the bromination of aromatic compound.

-

ResearchGate. (n.d.). Improved syntheses of halogenated benzene-1,2,3,4-tetracarboxylic diimides. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 1. Synthesis of 1-chloro-4-(2,4,6-trimethylphenyl)phthalazine (4). Retrieved from [Link]

-

Academia.edu. (n.d.). The synthesis and properties of 6-bromoindigo : indigo blue or Tyrian purple ? The effect of physical state on the colours of in. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). N-Chlorosuccinimide (NCS). Retrieved from [Link]

- Google Patents. (n.d.). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.

-

ChemRxiv. (n.d.). Green Synthesis: A Novel Method for Bromination of 7-Amino- Phthalide. Retrieved from [Link]

-

ResearchGate. (2025). An electrochemical aromatic chlorination, comparison with electrophilic reaction | Request PDF. Retrieved from [Link]

-

OUCI. (n.d.). N-Iodosuccinimide (NIS) in Direct Aromatic Iodination. Retrieved from [Link]

-

European Patent Office. (n.d.). EP0179447A1 - Process for the synthesis of 2-methoxy-6-bromo-naphthalene. Retrieved from [Link]

-

ResearchGate. (n.d.). Manufacturing Process for 6-Bromo- N , N -bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine, a Key Intermediate in the Synthesis of KRAS G12C Inhibitor Divarasib. Retrieved from [Link]

-

TopSCHOLAR. (n.d.). Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. Retrieved from [Link]

-

MDPI. (n.d.). N-Iodosuccinimide as a Precatalyst for Direct Cross-Coupling of Alcohols with C-Nucleophiles under Solvent-Free Reaction Conditions. Retrieved from [Link]

-

MDPI. (2022). Recent Progresses in the Preparation of Chlorinated Molecules: Electrocatalysis and Photoredox Catalysis in the Spotlight. Retrieved from [Link]

-

The Hive. (n.d.). Iodination via NIS -- various conditions. Retrieved from [Link]

-

ResearchGate. (2025). N-Iodosuccinimide (NIS) in Direct Aromatic Iodination | Request PDF. Retrieved from [Link]

Sources

- 1. <i>N</i>‐Iodosuccinimide (NIS) in Direct Aromatic Iodination [ouci.dntb.gov.ua]

- 2. DE102006010923A1 - Process for the preparation of chloro-1,4-dimethoxybenzene - Google Patents [patents.google.com]

- 3. CN111348992A - Novel method for synthesizing 1-bromo-2, 2-dimethoxypropane - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. digitalcommons.wku.edu [digitalcommons.wku.edu]

- 6. GIST Scholar: Part I. N-Chlorinative ring contraction of 1,4-dimethoxyphthalazines Part II. Stereospecific syn-dichlorination of alkenes stereo-directing groups [scholar.gist.ac.kr]

- 7. Recent Progresses in the Preparation of Chlorinated Molecules: Electrocatalysis and Photoredox Catalysis in the Spotlight [mdpi.com]

Scalable synthesis of dialkoxyphthalazines for medicinal chemistry

Executive Summary

The 1,4-dialkoxyphthalazine scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for phosphodiesterase (PDE) inhibitors, VEGFR antagonists, and various anti-inflammatory agents. While small-scale discovery routes often utilize direct alkylation of phthalhydrazide, this approach suffers from poor regioselectivity (N- vs. O-alkylation) and low atom economy on scale.

This Application Note details a scalable, two-step protocol designed for multigram to kilogram synthesis. It bypasses the regioselectivity bottleneck by utilizing a 1,4-dichlorophthalazine intermediate , enabling quantitative access to the dialkoxy targets via Nucleophilic Aromatic Substitution (

Strategic Pathway & Rationale

The Regioselectivity Challenge

Direct alkylation of phthalhydrazide (1,2-dihydrophthalazine-1,4-dione) is kinetically controlled to favor N-alkylation due to the lactam-lactim tautomerism. To achieve high-yield O-alkylation (dialkoxy), the reaction must be driven through a highly electrophilic intermediate: 1,4-dichlorophthalazine.

Pathway Visualization

The following diagram outlines the critical decision points and the selected scalable route.

Figure 1: Comparison of the direct alkylation route (red, prone to N-alkylation) versus the chlorination/displacement route (green, regiospecific for O-alkylation).

Detailed Protocols

Protocol A: Safe Scale-Up of 1,4-Dichlorophthalazine

Critical Hazard: This reaction utilizes Phosphorus Oxychloride (

Reagents:

-

Phthalhydrazide (1.0 equiv)

-

Phosphorus Oxychloride (

) (3.0 - 5.0 equiv) -

N,N-Dimethylformamide (DMF) (0.1 equiv, Catalyst)

-

Acetonitrile (Optional co-solvent for slurry mobility)

Procedure:

-

Charging: To a dry reactor equipped with a mechanical stirrer, reflux condenser, and caustic scrubber (NaOH), charge Phthalhydrazide solids.

-

Reagent Addition: Add

at room temperature. Note: The slurry will be thick. -

Catalysis: Add catalytic DMF dropwise. Observation: Gas evolution (HCl) will begin immediately upon heating.

-

Reaction: Heat the mixture to reflux (

). The slurry will dissolve into a clear yellow/orange solution within 1-2 hours. Monitor by HPLC (Target: <0.5% starting material). -

Distillation: Distill off excess

under reduced pressure. This reduces the thermal burden of the quench. -

Inverse Quench (CRITICAL):

-

Prepare a separate vessel with crushed ice/water (5x volume of reaction mass) at

. -

Slowly cannulate or pump the warm reaction mass into the ice water. NEVER add water to the reaction mass. [1]

-

Maintain quench temperature

to prevent violent boiling.

-

-

Isolation: The product precipitates as a white/off-white solid. Filter, wash with water until pH is neutral, and dry in a vacuum oven at

.

| Parameter | Specification | Rationale |

| Stoichiometry | 3.0 - 5.0 equiv | Excess acts as solvent; reduced to 3.0 if using MeCN co-solvent. |

| Quench Mode | Inverse Only | Prevents accumulation of unreacted water and sudden vaporization. |

| Catalyst | DMF | Forms Vilsmeier-Haack reagent in situ, accelerating rate by ~10x. |

Protocol B: Regioselective for Dialkoxyphthalazines

This step displaces both chlorides. The first displacement is rapid; the second requires higher energy or stronger nucleophiles due to the electron-donating effect of the first alkoxy group installed.

Reagents:

-

1,4-Dichlorophthalazine (1.0 equiv)

-

Alcohol (R-OH) (2.5 - 3.0 equiv)

-

Sodium Hydride (NaH) (2.5 equiv) OR Potassium tert-butoxide (KOtBu)

-

Solvent: THF (anhydrous) or Toluene

Procedure:

-

Alkoxide Formation: In a clean reactor, suspend NaH (60% in oil) in anhydrous THF at

. Add the alcohol (R-OH) dropwise. Stir for 30 min until -

Substrate Addition: Add a solution of 1,4-dichlorophthalazine in THF to the alkoxide mixture. Note: Exothermic reaction.[1]

-

Reaction:

-

For primary alcohols: Stir at ambient temperature for 4-6 hours.

-

For secondary/sterically hindered alcohols: Heat to reflux (

) for 12 hours.

-

-

Monitoring: Track the disappearance of the monochloro-monoalkoxy intermediate . If the reaction stalls, add 0.2 equiv of additional alkoxide.

-

Workup: Quench with saturated

. Extract with Ethyl Acetate.[2] Wash organic layer with brine. -

Purification: Recrystallization from Heptane/EtOAc is usually sufficient.

Troubleshooting & Quality Control

Impurity Profiling

Common impurities arise from incomplete reaction or hydrolysis during the quench.

| Retention Time (Rel) | Identity | Cause | Remediation |

| 0.8 | Monochloro-monoalkoxy | Incomplete | Increase temp; check anhydrous conditions (water kills alkoxide). |

| 0.5 | Phthalazinone (Hydrolysis) | Water in | Dry solvents; ensure neutral pH wash of dichloro intermediate. |

| 1.2 | N-Alkylated Isomer | Wrong Route | Impossible via Dichloro route; confirms contamination or wrong SM. |

Decision Logic for Optimization

Figure 2: Troubleshooting logic for common failure modes in the

References

-

Sigma-Aldrich. 1,4-Dichlorophthalazine Product & Safety Data. Retrieved from .

-

Organic Process Research & Development (ACS).Hydrolysis of Phosphoryl Trichloride (

): Characterization and Safe Quenching. (2010).[3] Retrieved from . -

BenchChem Technical Support. Post-Reaction Workup for Quenching Excess Phosphorus Oxychloride. Retrieved from .

-

Beilstein Journal of Organic Chemistry. Regioselective N-alkylation vs O-alkylation of nitrogen heterocycles. Retrieved from .

-

National Institutes of Health (PMC). Scalable synthesis of phthalazine derivatives for medicinal chemistry. Retrieved from .

Sources

Troubleshooting & Optimization

Preventing hydrolysis of 1,4-dimethoxyphthalazine to phthalhydrazide

Topic: Preventing Hydrolysis of 1,4-Dimethoxyphthalazine to Phthalhydrazide Ticket ID: CHEM-SUP-8821 Status: Open Support Level: Tier 3 (Senior Application Scientist)

Executive Summary: The Imidate Vulnerability

The Core Issue: 1,4-Dimethoxyphthalazine (1,4-DMP) is chemically distinct from standard aromatic ethers. It behaves as a cyclic bis-imidate . While the dimethoxy structure is aromatic, the thermodynamic equilibrium heavily favors the tautomeric lactam form (phthalhydrazide).

The Failure Mode: In the presence of acid (H⁺) and water , the nitrogen atoms are protonated, activating the C-1/C-4 positions for nucleophilic attack by water. This triggers the irreversible loss of methanol and the precipitation of phthalhydrazide (a highly insoluble white solid).

The Golden Rule:

"Keep it Basic, Keep it Dry." 1,4-DMP is stable in aqueous base but degrades rapidly in aqueous acid and on acidic stationary phases (e.g., untreated silica gel).

Troubleshooting: Diagnostic Q&A

Use this section to identify where your workflow may be compromising the compound.

Phase 1: Synthesis & Workup

Q: I synthesized 1,4-DMP from 1,4-dichlorophthalazine and NaOMe. Upon quenching with water, a massive amount of white solid precipitated. Is this my product?

-

Diagnosis: Likely not. The white solid is almost certainly phthalhydrazide (degradation product).

-

Root Cause: If you quenched a highly basic reaction mixture with water without controlling the exotherm or local pH, or if you used an acidic quenching agent (like NH₄Cl), you triggered hydrolysis.

-

Corrective Action:

-

Quench: Pour the reaction mixture into ice-cold dilute NaOH (pH > 10). Never quench with acid or unbuffered water if the local pH can drop.

-

Extraction: Extract immediately into DCM or EtOAc. Do not let the organic layer sit in contact with the aqueous phase for extended periods.

-

Q: My crude NMR looks perfect, but after flash chromatography, I recovered <20% yield and the column clogged with a white band.

-

Diagnosis: On-column hydrolysis.

-

Root Cause: Standard silica gel is slightly acidic (pH 4–5 in slurry). This acidity is sufficient to catalyze the hydrolysis of the imidate functionality during the elution time.

-

Corrective Action:

-

Pre-treat Silica: Slurry your silica gel with 1–2% Triethylamine (TEA) in your eluent before packing the column. This neutralizes acidic silanol sites.

-

Alternative: Use Neutral Alumina (Grade III) instead of silica gel.

-

Phase 2: Storage & Handling

Q: I stored the white crystals in a screw-cap vial on the bench. A week later, the melting point increased by 100°C.

-

Diagnosis: Atmospheric hydrolysis.

-

Root Cause: 1,4-DMP is hygroscopic. Atmospheric moisture, combined with trace acid residues (even from CO₂ absorption forming carbonic acid), converts the low-melting ether (mp ~108°C) to the high-melting hydrazide (mp >340°C).

-

Corrective Action:

-

Store under Argon/Nitrogen in a desiccator.

-

Ideally, store at -20°C to kinetically slow the hydrolysis.

-

Phase 3: Reactivity

Q: Can I use this compound in a Suzuki coupling with aqueous Na₂CO₃?

-

Diagnosis: Yes, conditionally.

-

Analysis: 1,4-DMP is relatively stable in basic aqueous media.

-

Protocol: Ensure the pH remains >9 throughout the reaction. Do not acidify during the workup.

Deep Dive: The Hydrolysis Mechanism

Understanding the mechanism is the key to prevention. The reaction is driven by the restoration of the amide resonance (lactam formation).

Figure 1: Acid-catalyzed hydrolysis pathway. Note that the reaction is essentially irreversible due to the precipitation of the thermodynamic sink (Phthalhydrazide).

Validated Protocol: Synthesis & Purification

This protocol is designed to minimize exposure to hydrolytic conditions.

Target: 1,4-Dimethoxyphthalazine Precursor: 1,4-Dichlorophthalazine

| Step | Parameter | Critical Control Point (CCP) |

| 1. Reaction | 1,4-Dichlorophthalazine + NaOMe (excess) in MeOH. Reflux. | Ensure anhydrous MeOH . Moisture here reduces yield immediately. |

| 2. Quench | Cool to 0°C. Pour into ice-water . | CCP 1: Do NOT add acid to neutralize excess NaOMe. The product is stable in the residual base. |

| 3. Extraction | Extract with DCM (3x). | Perform quickly. |

| 4. Drying | Dry organic layer over K₂CO₃ or Na₂SO₄ . | CCP 2: Avoid MgSO₄ if it is slightly acidic/Lewis acidic. K₂CO₃ ensures a basic microenvironment. |

| 5. Concentration | Rotary evaporation at <40°C. | Do not overheat. |

| 6. Purification | Recrystallization (Hexane/EtOAc) OR Flash Column. | CCP 3: If using a column, add 1% Triethylamine to the eluent to deactivate silica acidity. |

Stability Data Summary

| Condition | Stability Rating | Observation |

| pH 1 - 4 (Aq) | 🔴 Critical Failure | Rapid hydrolysis (< 1 hour) to phthalhydrazide. |

| pH 7 (Neutral) | 🟡 Caution | Slow hydrolysis over days; accelerated by heat. |

| pH 10 - 14 (Aq) | 🟢 Stable | Stable for standard reaction times (24h+). |

| Silica Gel (Untreated) | 🟠 Risky | Significant degradation during slow elutions. |

| Alumina (Neutral) | 🟢 Stable | Recommended stationary phase. |

| Solid State (Dry) | 🟢 Stable | Indefinite stability if kept dry and inert. |

References

-

Elvidge, J. A., & Redman, A. P. (1960). 1,4-Dimethoxyphthalazine and the other O- and N-methyl derivatives of phthalhydrazide.[1] Journal of the Chemical Society, 1710–1716. [Link][1]

-

Parsons, P. J., et al. (2006). Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines. Molecules, 11, 578.[2] (Demonstrates synthesis conditions and stability considerations). [Link][2][3]

-

Rowe, F. M., et al. (1926). The constitution of the phthalaziness. Journal of the Chemical Society.[1] (Foundational work on phthalazine tautomerism).

Sources

- 1. 343. 1,4-Dimethoxyphthalazine and the other O- and N-methyl derivatives of phthalhydrazide - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. CN110156696A - A kind of preparation method of 1,4- dichloro phthalazines - Google Patents [patents.google.com]

Improving yield of 1,4-dimethoxyphthalazine from 1,4-dichlorophthalazine

Technical Support Center: Synthesis of 1,4-Dimethoxyphthalazine

Welcome to the technical support center for the synthesis of 1,4-dimethoxyphthalazine from 1,4-dichlorophthalazine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and optimized protocols to enhance the yield and purity of your target compound.

Reaction Overview & Mechanism

The synthesis of 1,4-dimethoxyphthalazine from 1,4-dichlorophthalazine is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. In this process, the electron-deficient phthalazine ring is attacked by the methoxide nucleophile, leading to the displacement of the chloride leaving groups.

The phthalazine ring is rendered susceptible to nucleophilic attack by the presence of the two electron-withdrawing nitrogen atoms within the aromatic system.[1] This electronic feature is crucial for the success of the reaction. The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the electron-withdrawing nature of the heterocyclic ring.[2]

Reaction Scheme:

Caption: Overall reaction for the synthesis of 1,4-dimethoxyphthalazine.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis and provides actionable solutions based on chemical principles.

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

Low yields can be attributed to several factors, ranging from reagent quality to reaction conditions.[3] Here’s a systematic approach to troubleshooting:

-

Purity of 1,4-Dichlorophthalazine: The starting material is often a key contributor to low yields. 1,4-Dichlorophthalazine can be a challenging building block in medicinal chemistry synthesis.[4] Impurities can interfere with the reaction. It is advisable to check the purity of your starting material by melting point or spectroscopic methods. Recrystallization from a suitable solvent like acetonitrile may be necessary.[5]

-

Activity of Sodium Methoxide: Sodium methoxide is highly hygroscopic and will readily react with atmospheric moisture to form methanol and sodium hydroxide. The presence of sodium hydroxide can lead to undesired side reactions. It is crucial to use freshly opened, anhydrous sodium methoxide or to prepare it fresh in the lab. The reaction of methanol with sodium hydroxide can produce sodium methoxide and water.[6]

-

Solvent Purity and Choice: The choice of solvent is critical in SNAr reactions.[7] Methanol is commonly used as both the solvent and the source of the methoxide ion (in conjunction with a base like sodium). However, the presence of water in the methanol will consume the sodium methoxide. Using anhydrous methanol is essential. Polar aprotic solvents like DMF or DMSO can also be used and may enhance the reaction rate by effectively solvating the sodium cation, leaving a more "naked" and reactive methoxide anion.[8] However, these solvents can be more difficult to remove during workup.

-

Reaction Temperature and Time: While SNAr reactions on activated rings can be facile, insufficient temperature or reaction time will lead to incomplete conversion.[9] The reaction should be monitored by Thin Layer Chromatography (TLC) to determine the point of completion. Typically, refluxing in methanol is sufficient, but higher temperatures may be required with less reactive substrates.

Q2: I am observing the formation of a significant amount of a dark-colored byproduct. What is it and how can I prevent it?

The formation of dark-colored byproducts often indicates decomposition or side reactions.

-

Potential Side Reaction: One common side reaction is the formation of partially substituted products, such as 1-chloro-4-methoxyphthalazine. This can occur if an insufficient amount of sodium methoxide is used or if the reaction is not allowed to proceed to completion.

-

Decomposition: At excessively high temperatures or with prolonged reaction times, the phthalazine ring itself can be susceptible to decomposition, leading to the formation of complex, often colored, impurities.

-

Prevention:

-

Stoichiometry: Ensure at least two equivalents of sodium methoxide are used per equivalent of 1,4-dichlorophthalazine. Using a slight excess (e.g., 2.2 equivalents) can help drive the reaction to completion.

-

Temperature Control: Maintain a consistent and appropriate reaction temperature. Avoid localized overheating by ensuring efficient stirring.

-

Inert Atmosphere: While not always strictly necessary, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative side reactions that may contribute to color formation.

-

Q3: My purified product still shows impurities by NMR/LC-MS. What are the best purification strategies?

Purification of 1,4-dimethoxyphthalazine can be challenging due to its physical properties.

-

Recrystallization: This is often the most effective method for obtaining highly pure material. A mixed solvent system, such as methanol/water or ethyl acetate/hexanes, can be effective. The crude product is dissolved in the minimum amount of the hot, more soluble solvent, and the less soluble solvent is added dropwise until turbidity is observed. Cooling the solution slowly should yield crystalline product.

-

Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel can be employed. A gradient elution system, starting with a non-polar solvent like hexanes and gradually increasing the polarity with ethyl acetate, is typically effective.

-

Activated Carbon Treatment: If the product is discolored, dissolving the crude material in a suitable solvent and stirring with a small amount of activated carbon can help remove colored impurities.[5] The carbon is then removed by filtration through celite before proceeding with recrystallization or chromatography.

Optimized Experimental Protocol

This protocol is designed to maximize yield and purity.

Reagents and Equipment:

-

1,4-Dichlorophthalazine (1.0 eq)

-

Sodium Methoxide (2.2 eq)

-

Anhydrous Methanol

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and hotplate

-

Inert atmosphere setup (optional but recommended)

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1,4-dichlorophthalazine.

-

Solvent Addition: Add anhydrous methanol to the flask to create a stirrable slurry (approximately 10-20 mL per gram of 1,4-dichlorophthalazine).

-

Reagent Addition: Carefully add sodium methoxide to the reaction mixture in portions. The reaction is exothermic, so control the rate of addition to maintain a gentle reflux.

-

Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The starting material should be consumed, and a new, more polar spot corresponding to the product should appear.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Carefully quench the reaction by slowly adding water.

-

A precipitate of the crude product should form. If not, the methanol can be removed under reduced pressure to induce precipitation.

-

Collect the solid by vacuum filtration and wash with cold water to remove any remaining salts.

-

-

Purification:

-

Dry the crude product under vacuum.

-

Recrystallize the crude solid from a suitable solvent system (e.g., methanol/water or ethyl acetate/hexanes) to obtain pure 1,4-dimethoxyphthalazine as a white to off-white solid.

-

Data Summary & Visualization

Table 1: Troubleshooting Guide

| Problem | Potential Cause | Recommended Solution |

| Low Yield | Impure starting material | Recrystallize 1,4-dichlorophthalazine before use. |

| Inactive sodium methoxide | Use fresh, anhydrous sodium methoxide. | |

| Incomplete reaction | Increase reaction time and/or temperature; monitor by TLC. | |

| Dark/Colored Product | Decomposition | Avoid excessive temperatures and prolonged reaction times. |

| Side reactions | Use a slight excess of sodium methoxide; consider an inert atmosphere. | |

| Impure Final Product | Ineffective purification | Attempt recrystallization from a different solvent system or use column chromatography. |